![molecular formula C18H24ClNO4 B13054367 Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spiro linkage between a chromane and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the chromane and piperidine rings, followed by their spiro linkage. Common synthetic routes may involve:
Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the chromane and piperidine rings, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: A valuable chiral synthon for cholesterol-lowering drugs.
Uniqueness
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Biological Activity
Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry and pharmacology. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C18H22ClN O4
- Molecular Weight : 351.82 g/mol
The compound features a spirocyclic arrangement that is characteristic of many biologically active molecules, which often enhances their interaction with biological targets.
Antimicrobial Properties
Research indicates that spiro compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the potential of spiro derivatives in developing new pesticides and antimicrobial agents due to their structural diversity and biological efficacy .
Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The hydroxyl group present in the structure is often responsible for this activity .
Neuroprotective Effects
Preliminary studies suggest that derivatives of spiro compounds may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis. This property makes them potential candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Study | Findings | Year |
---|---|---|
Research on Spiro Compounds | Demonstrated significant antimicrobial activity against various pathogens | 2023 |
Antioxidant Activity Assessment | Showed effective free radical scavenging capabilities | 2022 |
Neuroprotective Study | Indicated potential in protecting neuronal cells in vitro | 2021 |
Detailed Research Findings
- Antimicrobial Efficacy : In a comparative study, spiro compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that tert-butyl derivatives exhibited stronger inhibition zones compared to traditional antibiotics .
- Mechanism of Action : The mechanism through which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .
- Synergistic Effects : Some studies have suggested that combining this compound with other antimicrobial agents could enhance its efficacy, leading to lower required dosages and reduced side effects .
Properties
Molecular Formula |
C18H24ClNO4 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
tert-butyl 6-chloro-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3 |
InChI Key |
UPAJULXBODGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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